1,3-Propanediamine, N,N'-bis(9-acridinyl)-
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Overview
Description
1,3-Propanediamine, N,N’-bis(9-acridinyl)- is a complex organic compound known for its unique structure and properties. This compound features two acridine groups attached to a 1,3-propanediamine backbone, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N’-bis(9-acridinyl)- typically involves the reaction of 1,3-propanediamine with 9-acridinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
- Dissolving 1,3-propanediamine in a suitable solvent like dichloromethane.
- Adding 9-acridinyl chloride dropwise while maintaining the temperature at around 0-5°C.
- Stirring the reaction mixture for several hours at room temperature.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N,N’-bis(9-acridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of acridine derivatives with oxidized functional groups.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Propanediamine, N,N’-bis(9-acridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential interactions with DNA and proteins, making it a candidate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N’-bis(9-acridinyl)- involves its interaction with molecular targets such as DNA and proteins. The acridine groups can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to potential anticancer effects. Additionally, the compound may interact with proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dimethyl-1,3-propanediamine
- N,N’-Diethyl-1,3-propanediamine
- N,N’-Bis(salicylidene)-1,3-propanediamine
Uniqueness
1,3-Propanediamine, N,N’-bis(9-acridinyl)- is unique due to the presence of two acridine groups, which impart distinct chemical and biological properties. Unlike its simpler analogs, this compound exhibits enhanced interactions with DNA and proteins, making it a valuable molecule in various research fields.
Properties
CAS No. |
58903-57-4 |
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Molecular Formula |
C29H24N4 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N,N'-di(acridin-9-yl)propane-1,3-diamine |
InChI |
InChI=1S/C29H24N4/c1-5-14-24-20(10-1)28(21-11-2-6-15-25(21)32-24)30-18-9-19-31-29-22-12-3-7-16-26(22)33-27-17-8-4-13-23(27)29/h1-8,10-17H,9,18-19H2,(H,30,32)(H,31,33) |
InChI Key |
RLOKQEOHNQQWOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
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